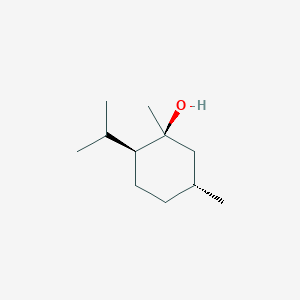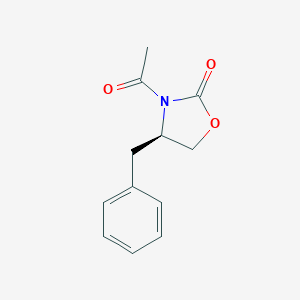
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is a chiral compound that belongs to the family of terpenoids. It is commonly known as menthol and is widely used in the pharmaceutical, food, and cosmetic industries. Menthol is a colorless, crystalline substance with a minty odor and taste. It is widely used as a flavoring agent in chewing gums, candies, and other food products. Menthol is also used in various pharmaceutical products such as throat lozenges, cough syrups, and topical analgesics.
Wirkmechanismus
Menthol acts on the TRPM8 receptor, which is a cold receptor found in the skin and mucous membranes. Menthol activates the TRPM8 receptor, which leads to the sensation of cold and cooling effect. Menthol also acts on the kappa-opioid receptor, which is responsible for its analgesic effect.
Biochemical and Physiological Effects:
Menthol has been found to possess various biochemical and physiological effects. It has been found to increase the blood flow to the skin and mucous membranes, which leads to a cooling and soothing effect. Menthol has also been found to possess antioxidant properties, which help in reducing oxidative stress. Menthol has been found to possess anti-inflammatory properties, which help in reducing inflammation. Menthol has also been found to possess antibacterial and antifungal properties, which help in preventing infections.
Vorteile Und Einschränkungen Für Laborexperimente
Menthol has several advantages and limitations for lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive. Menthol is widely used in various pharmaceutical products, which makes it a popular compound for research. However, menthol has a low solubility in water, which can make it difficult to work with in aqueous solutions. Menthol can also be volatile, which can lead to loss of compound during experiments.
Zukünftige Richtungen
There are several future directions for research on menthol. One of the future directions is to study the effects of menthol on various diseases such as arthritis, asthma, and cancer. Another future direction is to study the effects of menthol on the nervous system and its potential use in treating neurological disorders. Additionally, research can be conducted to study the effects of menthol on the immune system and its potential use in preventing infections.
Synthesemethoden
Menthol can be synthesized by several methods. The most common method is the hydrogenation of thymol or p-cymene. Thymol is a natural compound found in thyme oil, and p-cymene is a natural compound found in cumin oil. The hydrogenation of thymol or p-cymene is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The reaction produces menthol as the major product along with other minor products.
Wissenschaftliche Forschungsanwendungen
Menthol has been extensively studied for its various pharmacological properties. It has been found to possess analgesic, anti-inflammatory, and antispasmodic properties. Menthol has also been found to possess antibacterial and antifungal properties. Menthol is widely used in various pharmaceutical products for its cooling and soothing effect. It is also used in topical analgesics for its pain-relieving properties.
Eigenschaften
CAS-Nummer |
184178-98-1 |
|---|---|
Produktname |
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol |
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(1S,2S,5R)-1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3/t9-,10+,11+/m1/s1 |
InChI-Schlüssel |
DTSZTPPMUGNHKT-VWYCJHECSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@](C1)(C)O)C(C)C |
SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
Synonyme |
Cyclohexanol,1,5-dimethyl-2-(1-methylethyl)-,(1S,2S,5R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)












